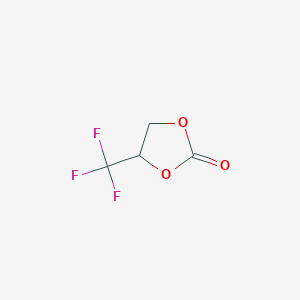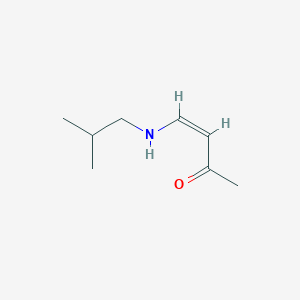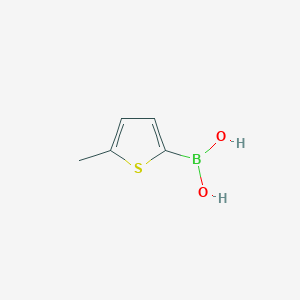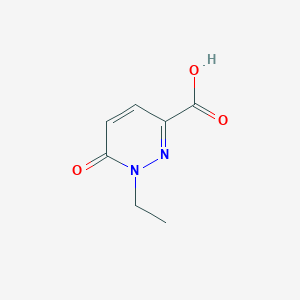
(S)-2-Methyl-2H-pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methyl-2H-pyran-4(3H)-one, also known as S-Methyl-γ-butyrolactone, is a chemical compound that has been extensively studied for its potential applications in various fields of research. It is a chiral molecule that is commonly used as a starting material for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (S)-2-Methyl-2H-pyran-4(3H)-one is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(S)-2-Methyl-2H-pyran-4(3H)-one has been shown to exhibit a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce oxidative stress, and modulate the immune system. It has also been shown to have neuroprotective effects, which may be attributed to its ability to increase the expression of neurotrophic factors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-2-Methyl-2H-pyran-4(3H)-one in lab experiments include its high stereoselectivity, low toxicity, and ease of synthesis. However, its limitations include its high cost and limited availability, as well as the need for specialized equipment and expertise to handle chiral compounds.
Orientations Futures
There are several potential future directions for research on (S)-2-Methyl-2H-pyran-4(3H)-one, including the development of novel synthetic methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its biological activities and mechanisms of action. Additionally, further studies are needed to elucidate the structure-activity relationships of (S)-2-Methyl-2H-pyran-4(3H)-one and its derivatives, as well as to explore its potential applications in other fields of research, such as materials science and catalysis.
Méthodes De Synthèse
The synthesis of (S)-2-Methyl-2H-pyran-4(3H)-one can be achieved through various methods, including the use of chiral catalysts or enzymes. One of the most commonly used methods involves the reaction of diethyl malonate with ethyl vinyl ether in the presence of a chiral catalyst such as (S)-proline.
Applications De Recherche Scientifique
(S)-2-Methyl-2H-pyran-4(3H)-one has been extensively studied for its potential applications in various fields of research, including organic synthesis, medicinal chemistry, and biochemistry. It is commonly used as a starting material for the synthesis of other compounds, such as chiral lactones and amino acids.
Propriétés
Numéro CAS |
190912-15-3 |
|---|---|
Nom du produit |
(S)-2-Methyl-2H-pyran-4(3H)-one |
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
(2S)-2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h2-3,5H,4H2,1H3/t5-/m0/s1 |
Clé InChI |
QQOGPTKWBZTBHM-YFKPBYRVSA-N |
SMILES isomérique |
C[C@H]1CC(=O)C=CO1 |
SMILES |
CC1CC(=O)C=CO1 |
SMILES canonique |
CC1CC(=O)C=CO1 |
Synonymes |
4H-Pyran-4-one,2,3-dihydro-2-methyl-,(2S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)


![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)



